Levulinic Acid

Description

Levulinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Dendronephthya hemprichi with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III.

inhibits 5-aminothis compound dehydratase; RN given refers to parent cpd; structure in Merck Index, 9th ed, #5316

structure in first source

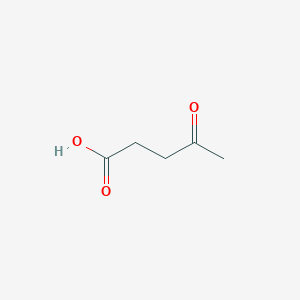

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXCMJARBKPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19856-23-6 (hydrochloride salt), 591-64-0 (calcium salt) | |

| Record name | Levulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021648 | |

| Record name | 4-Oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Liquid, Solid; Product of industry is yellow; mp = 33-35 deg C; [Merck Index] Solid; mp = 30-33 deg C; [Sigma-Aldrich MSDS], Solid, yellow to brown liquid which may congeal; with mild caramellic odour | |

| Record name | Pentanoic acid, 4-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Levulinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Levulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Levulinic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

245.00 to 246.00 °C. @ 760.00 mm Hg | |

| Record name | Laevulinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, alcohol, and oil, 1 mL in 1 mL 95% alcohol (in ethanol) | |

| Record name | Levulinic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.136-1.147 (20°) | |

| Record name | Levulinic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-76-2 | |

| Record name | Levulinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levulinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laevulinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVULINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVULINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYX5QG61EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

30 - 33 °C | |

| Record name | Laevulinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levulinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Acid-Catalyzed Conversion of Cellulose to Levulinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed conversion of cellulose, a renewable biomass polymer, into levulinic acid, a valuable platform chemical. The document details the multi-step reaction mechanism, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the core chemical transformations and experimental workflows.

Introduction

Cellulose, the most abundant organic polymer on Earth, is a cornerstone of the bio-based economy. Its conversion into value-added chemicals represents a sustainable alternative to petroleum-based feedstocks. This compound, recognized by the U.S. Department of Energy as a top value-added chemical from biomass, is a versatile building block for the synthesis of pharmaceuticals, plasticizers, fuel additives, and other specialty chemicals. The acid-catalyzed thermochemical conversion of cellulose to this compound is a prominent pathway, involving a sequence of hydrolysis, isomerization, dehydration, and rehydration reactions. Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions, improving yields, and designing efficient catalytic systems.

The Four-Step Reaction Pathway

The conversion of cellulose to this compound is not a single reaction but a cascade of four principal chemical transformations. This process requires both Brønsted and Lewis acids to catalyze the distinct steps effectively.[1]

The overall reaction pathway can be summarized as follows:

-

Hydrolysis of Cellulose to Glucose: The process begins with the breakdown of the long polysaccharide chains of cellulose into its constituent glucose monomers. This step is catalyzed by Brønsted acids, which protonate the glycosidic oxygen atoms, leading to the cleavage of the β-1,4-glycosidic bonds that link the glucose units.[2]

-

Isomerization of Glucose to Fructose: The glucose produced from cellulose hydrolysis is then isomerized to fructose. This reaction is a critical step as fructose is more readily dehydrated to 5-hydroxymethylfurfural (5-HMF) than glucose. Lewis acids are particularly effective catalysts for this isomerization, which proceeds through an intramolecular hydride shift.[3]

-

Dehydration of Fructose to 5-Hydroxymethylfurfural (5-HMF): Fructose undergoes acid-catalyzed dehydration, involving the removal of three water molecules, to form the key intermediate, 5-HMF.[2] This step is typically catalyzed by Brønsted acids.

-

Rehydration of 5-HMF to this compound and Formic Acid: In the final step, 5-HMF is rehydrated in the presence of an acid catalyst. This leads to the formation of this compound and a co-product, formic acid.[4]

Quantitative Data on Reaction Conditions and Yields

The efficiency of the conversion process is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. A variety of acid catalysts, both homogeneous (e.g., sulfuric acid, hydrochloric acid) and heterogeneous (e.g., zeolites, ion-exchange resins), have been investigated. The following tables summarize quantitative data from selected studies to provide a comparative overview of different catalytic systems.

Table 1: Homogeneous Acid Catalysis for Cellulose Conversion to this compound

| Cellulose Source | Catalyst | Acid Conc. | Temp. (°C) | Time (h) | LA Yield (%) | Reference |

| Microcrystalline | H2SO4 | 2% (w/v) | 155 | 0.17 | 70 (glucose) | |

| Poplar | H2SO4 | 72 wt% then 4% | 30 then 121 | 1 then 1 | N/A | |

| Sugarcane Bagasse | H2SO4 | 1% (w/v) | 121 | 0.33 | N/A | |

| Glucose | HCl | pH 1 | 140 | 1.5 | ~23 (from starch) |

Table 2: Heterogeneous Acid Catalysis for Cellulose Conversion to this compound

| Cellulose Source | Catalyst | Temp. (°C) | Time (h) | Solvent | LA Yield (%) | Reference |

| Microcrystalline | Amberlyst-15 | 200 | 3 | GVL/H2O | 59.24 | |

| Glucose | Sn-Beta Zeolite | 110 | 0.5 | Water | 31 (fructose) | |

| Fructose | Lewatit K2420 | 110 | N/A | HFIP/Water | up to 76 (HMF) | |

| Microcrystalline | Amberlyst-15 | N/A | N/A | Ionic Liquid | N/A |

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the conversion of cellulose to this compound, synthesized from various research articles.

Step 1: Acid-Catalyzed Hydrolysis of Cellulose to Glucose

This protocol is based on a standard two-step acid hydrolysis procedure for biomass compositional analysis.

Materials:

-

Cellulose (e.g., microcrystalline cellulose, or dried lignocellulosic biomass)

-

Sulfuric acid (H₂SO₄), 72 wt% and 95-98 wt%

-

Deionized water

-

Ice bath

-

Erlenmeyer flasks (250 mL)

-

Temperature-regulated bath

-

Autoclave

Procedure:

-

Prepare a 72 wt% sulfuric acid solution.

-

Weigh 0.3 g of dried cellulose into a 250 mL Erlenmeyer flask.

-

In an ice-cold water bath, slowly add 4.92 g of the 72 wt% H₂SO₄ solution to the cellulose while stirring with a glass rod.

-

Place the flask in a temperature-regulated bath at 30°C for 1 hour, with agitation every 15 minutes.

-

After 1 hour, rapidly cool the flask in an ice bath.

-

Dilute the solution to a 4 wt% sulfuric acid concentration by adding 84 mL of deionized water.

-

Transfer the diluted solution to an autoclave and heat at 121°C for 1 hour.

-

After cooling, the resulting solution contains glucose. The solid residue (lignin, if present) can be separated by filtration.

-

The glucose concentration in the hydrolysate can be determined using High-Performance Liquid Chromatography (HPLC).

Step 2: Lewis Acid-Catalyzed Isomerization of Glucose to Fructose

This protocol describes the isomerization of glucose to fructose using a Sn-Beta zeolite catalyst.

Materials:

-

Glucose solution (e.g., 10% w/wt in deionized water)

-

Sn-Beta zeolite catalyst

-

Reaction vessel (e.g., sealed vials or a batch reactor)

-

Heating and stirring apparatus (e.g., heating block with magnetic stirring)

-

Syringe filters (0.22 µm)

-

HPLC for analysis

Procedure:

-

Prepare a 10% (w/wt) glucose solution in deionized water.

-

Add the Sn-Beta catalyst to the glucose solution. A typical catalyst loading is a 1:50 molar ratio of Sn to glucose.

-

Seal the reaction vessel and place it in a preheated heating block at a desired temperature (e.g., 110-140°C).

-

Stir the reaction mixture for the desired duration (e.g., 12-30 minutes).

-

To quench the reaction, rapidly cool the reaction vessel in an ice bath.

-

Withdraw a sample and filter it through a 0.22 µm syringe filter to remove the catalyst.

-

Analyze the filtrate by HPLC to determine the concentrations of glucose, fructose, and any byproducts like mannose.

Step 3: Acid-Catalyzed Dehydration of Fructose to 5-HMF

This protocol outlines the dehydration of fructose to 5-HMF using a solid acid catalyst in a biphasic solvent system.

Materials:

-

Fructose

-

Solid acid catalyst (e.g., Amberlyst-15)

-

Solvent system (e.g., a mixture of γ-valerolactone (GVL) and water)

-

High-pressure reactor (autoclave) with stirring capability

-

Nitrogen gas supply

-

Filtration apparatus

Procedure:

-

In a typical experiment, charge the high-pressure reactor with fructose, the solid acid catalyst (e.g., a 2:1 mass ratio of catalyst to fructose), and the solvent system (e.g., 1:1 v/v GVL/H₂O).

-

Seal the reactor and purge with nitrogen gas several times before pressurizing to a desired pressure (e.g., 4 MPa).

-

Heat the reactor to the desired temperature (e.g., 200°C) with constant stirring.

-

Maintain the reaction at the set temperature for the specified duration (e.g., 3 hours).

-

After the reaction, cool the reactor to room temperature.

-

Separate the solid catalyst and any solid byproducts (humins) from the liquid phase by filtration.

-

Analyze the liquid phase for 5-HMF concentration using HPLC.

Step 4: Rehydration of 5-HMF to this compound

This protocol describes the conversion of 5-HMF to this compound using a homogeneous acid catalyst.

Materials:

-

5-Hydroxymethylfurfural (5-HMF)

-

Mineral acid (e.g., sulfuric acid or hydrochloric acid)

-

Deionized water

-

Reaction vessel with heating and stirring

-

HPLC for analysis

Procedure:

-

Prepare an aqueous solution of 5-HMF.

-

Add the mineral acid to the 5-HMF solution to the desired concentration.

-

Heat the reaction mixture to a temperature typically between 160-200°C with stirring.

-

Monitor the reaction progress by periodically taking samples and analyzing them by HPLC for the disappearance of 5-HMF and the appearance of this compound and formic acid.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The this compound can be purified from the reaction mixture using techniques such as liquid-liquid extraction followed by distillation.

Experimental and Analytical Considerations

Experimental Setup

The acid-catalyzed conversion of cellulose is typically carried out in high-pressure batch reactors or autoclaves, which allow for precise control of temperature and pressure. For continuous processes, plug flow reactors or microreactors can be employed.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of the reactants, intermediates, and products in the reaction mixture. A typical HPLC setup for this analysis includes:

-

Column: An Aminex HPX-87H column is frequently used for the separation of sugars, organic acids, and furans.

-

Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM) in water is a common mobile phase.

-

Detectors: A combination of a Refractive Index (RI) detector for sugars and a UV detector for 5-HMF and this compound is often employed.

Byproduct Formation: Humins

A significant challenge in the acid-catalyzed conversion of carbohydrates is the formation of insoluble, dark-colored byproducts known as humins. Humins are complex polymeric materials formed through condensation reactions of sugars and furans, particularly 5-HMF. Their formation reduces the yield of the desired products and can lead to reactor fouling and catalyst deactivation. The quantification of humins is typically done gravimetrically after separating them from the reaction mixture by filtration and thorough washing.

Conclusion

The acid-catalyzed conversion of cellulose to this compound is a multi-step process with significant potential for the sustainable production of this key platform chemical. A thorough understanding of the underlying reaction mechanisms, including the distinct roles of Brønsted and Lewis acids, is crucial for the rational design of efficient catalytic systems. By carefully controlling reaction parameters such as temperature, time, and catalyst concentration, and by mitigating the formation of humins, the yield of this compound can be maximized. The experimental protocols and data presented in this guide offer a foundation for researchers and scientists to further explore and optimize this important biorefinery process.

References

- 1. Frontiers | Acid-Catalyzed Conversion of Cellulose Into this compound With Biphasic Solvent System [frontiersin.org]

- 2. Facile preparation of Sn-β zeolites by post-synthesis(isomorphous substitution) method for isomerization of glucose to fructose | Semantic Scholar [semanticscholar.org]

- 3. US20120167452A1 - Absorption and quench method for biomass pyrolysis product - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Levulinic Acid for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the core chemical properties of levulinic acid (LA), a versatile platform chemical derived from biomass. Tailored for researchers, scientists, and drug development professionals, this document consolidates essential data, experimental protocols, and key chemical pathways to facilitate advanced research and application development.

Physicochemical Properties

This compound, also known as 4-oxopentanoic acid, is a white crystalline solid that is soluble in water and polar organic solvents.[1] It possesses both a ketone and a carboxylic acid functional group, making it a valuable and reactive building block for a wide range of chemical syntheses.[2] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [3] |

| Molecular Weight | 116.11 g/mol | [3] |

| Melting Point | 33-35 °C | [3] |

| Boiling Point | 245-246 °C | |

| Density | 1.1447 g/cm³ | |

| pKa | 4.64 @ 18 °C | |

| Water Solubility | 675 g/L @ 20 °C |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.

²H NMR (Proton NMR) Data (D₂O, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Reference(s) |

| 2.76 | t | 2 | -CH₂-COOH | |

| 2.39 | t | 2 | -C(O)-CH₂- | |

| 2.18 | s | 3 | CH₃-C(O)- |

¹³C NMR (Carbon NMR) Data (CDCl₃)

| Chemical Shift (ppm) | Carbon Atom | Reference(s) |

| 207.9 | C=O (ketone) | |

| 178.9 | C=O (acid) | |

| 37.9 | -C(O)-CH₂- | |

| 29.8 | CH₃-C(O)- | |

| 27.9 | -CH₂-COOH |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) | |

| 1705 | C=O stretch (ketone) | |

| 1710-1760 | C=O stretch (carboxylic acid) | |

| 1210-1320 | C-O stretch | |

| 910-950, 1395-1440 | O-H bend |

Mass Spectrometry (MS) Data

The mass spectrum of this compound shows a molecular ion peak at m/z 116. Key fragment ions are observed at m/z 43 (acetyl group) and 73.

Key Chemical Reactions and Pathways

This compound is a versatile platform chemical that can be synthesized from biomass and converted into a variety of valuable downstream products.

Synthesis of this compound from Cellulose

A common and sustainable route to this compound is the acid-catalyzed hydrolysis of cellulose. This process typically involves the breakdown of cellulose into glucose, which then isomerizes to fructose. Subsequent dehydration of fructose yields 5-hydroxymethylfurfural (HMF), which is then rehydrated to form this compound and formic acid.

References

- 1. Acid-Catalyzed Conversion of Cellulose Into this compound With Biphasic Solvent System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of this compound, this compound Content of Liquids, this compound Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the Solubility of Levulinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Levulinic acid (LA), a versatile platform chemical derived from the degradation of cellulose, is gaining significant attention as a sustainable precursor for biofuels and a wide array of chemical intermediates.[1] Its utility in various applications, including as a solvent and in the synthesis of pharmaceuticals, necessitates a thorough understanding of its solubility characteristics in different organic media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details the experimental methodologies for its determination, and presents the data in a structured format for ease of comparison.

Quantitative Solubility Data

The solubility of this compound, a white crystalline solid with a melting point between 33 and 35 °C, is generally high in water and polar organic solvents.[1] However, detailed quantitative data across a spectrum of organic solvents has been scarce until recently. A 2021 study by Galkin et al. systematically investigated the solubility of this compound in 18 different organic solvents, providing valuable data for process design and solvent screening.[2]

The study found that this compound is insoluble in nonpolar solvents such as pentane, hexane, and cyclohexane.[2] In contrast, it exhibits good solubility in a variety of polar aprotic and protic solvents. The temperature dependence of solubility was also investigated, revealing different behaviors in various solvents. For instance, in toluene, dichloromethane, ethyl acetate, tetrahydrofuran (THF), and n-propanol, solubility showed a clear temperature dependence, decreasing significantly at lower temperatures.[2] Conversely, in solvents like diethyl ether, acetone, acetonitrile, n-butanol, and methanol, the solubility was not significantly affected by temperature changes within the studied range.

The following table summarizes the quantitative solubility data of this compound in various organic solvents as determined by Galkin et al. (2021). The solubility is expressed in grams per liter (g/L).

| Solvent Classification | Solvent | Solubility at -10 °C (g/L) | Solubility at 25 °C (g/L) | Solubility at 50 °C (g/L) |

| Nonpolar | n-Hexane | Insoluble | Insoluble | Insoluble |

| Cyclohexane | Insoluble | Insoluble | Insoluble | |

| Toluene | 10 ± 1 | 200 ± 10 | > 500 | |

| Polar Aprotic | 1,4-Dioxane | 500 ± 25 | 500 ± 25 | 500 ± 25 |

| Diethyl Ether | 500 ± 25 | 500 ± 25 | 500 ± 25 | |

| Dichloromethane | 200 ± 10 | 500 ± 25 | 500 ± 25 | |

| Tetrahydrofuran (THF) | 200 ± 10 | 500 ± 25 | 500 ± 25 | |

| Ethyl Acetate | 200 ± 10 | 500 ± 25 | 500 ± 25 | |

| Acetone | 500 ± 25 | 500 ± 25 | 500 ± 25 | |

| Dimethylformamide (DMF) | 500 ± 25 | 500 ± 25 | 500 ± 25 | |

| Acetonitrile | 500 ± 25 | 500 ± 25 | 500 ± 25 | |

| Dimethyl Sulfoxide (DMSO) | 500 ± 25 | 500 ± 25 | 500 ± 25 | |

| Polar Protic | Formic Acid | 500 ± 25 | 500 ± 25 | 500 ± 25 |

| n-Butanol | 500 ± 25 | 500 ± 25 | 500 ± 25 | |

| n-Propanol | 200 ± 10 | 500 ± 25 | 500 ± 25 | |

| Ethanol | 500 ± 25 | 500 ± 25 | 500 ± 25 | |

| Methanol | 500 ± 25 | 500 ± 25 | 500 ± 25 | |

| Water | 500 ± 25 | 500 ± 25 | 500 ± 25 |

Data sourced from Galkin et al. (2021).

Experimental Protocol for Solubility Determination

The quantitative data presented above was obtained using a methodology based on Fourier-transform infrared (FTIR) spectroscopy. This technique offers a rapid and sensitive means of determining solute concentration. The general experimental workflow is outlined below.

1. Preparation of Stock Solutions and Calibration Curve:

-

A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations.

-

The FTIR spectrum of each standard solution is recorded.

-

A specific, well-defined absorbance peak of this compound that does not overlap with solvent peaks is selected for analysis. For example, the carbonyl group peak is often a suitable choice.

-

A calibration curve is constructed by plotting the absorbance of the selected peak against the known concentrations of the standard solutions. This curve establishes the relationship between absorbance and concentration, which should ideally be linear within the tested range (Beer-Lambert Law).

2. Isothermal Equilibrium Method:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed vessel.

-

The mixture is agitated (e.g., using a magnetic stirrer) in a temperature-controlled environment (e.g., a thermostatic bath) for a sufficient period to ensure that equilibrium is reached. This means the solution is saturated with the solute.

-

The temperatures of interest (e.g., -10 °C, 25 °C, and 50 °C) are maintained with high precision.

3. Sample Analysis:

-

After reaching equilibrium, the agitation is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn. It is crucial to avoid transferring any solid particles.

-

The FTIR spectrum of the saturated solution sample is recorded under the same conditions as the standards.

4. Concentration Determination:

-

The absorbance of the characteristic peak of this compound in the sample's FTIR spectrum is measured.

-

Using the previously established calibration curve, the concentration of this compound in the saturated solution is determined. This concentration represents the solubility of this compound in that solvent at the specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using FTIR spectroscopy.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Dual Functionality of Levulinic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the unique keto-acid properties of levulinic acid, its reactivity, and its burgeoning role in pharmaceutical sciences.

This compound (4-oxopentanoic acid), a biomass-derived platform chemical, is distinguished by its bifunctional nature, possessing both a ketone and a carboxylic acid group. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in a myriad of applications, particularly within the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of the keto-acid functionality of this compound, detailing its chemical properties, key reactions, and analytical characterization, with a focus on its application in drug synthesis and therapy.

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature, highly soluble in water and polar organic solvents.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, reaction design, and analytical method development.

| Property | Value | References |

| Molecular Formula | C5H8O3 | [3] |

| Molecular Weight | 116.11 g/mol | [3] |

| Melting Point | 30-33 °C | [3] |

| Boiling Point | 245-246 °C | |

| pKa | 4.64 (at 18°C) | |

| Solubility | Soluble in water, alcohol, and ether | |

| Appearance | White crystalline solid or yellowish liquid |

The Reactive Duality: Keto and Carboxylic Acid Functionalities

The chemical versatility of this compound stems from the presence of both a ketone carbonyl group and a carboxylic acid functional group. This allows for a wide range of selective chemical transformations, enabling the synthesis of diverse molecular architectures.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound undergoes typical reactions of this functional group, most notably esterification.

Levulinate esters, which have applications as biofuels and fragrance components, are readily synthesized by reacting this compound with various alcohols in the presence of an acid catalyst.

Detailed Experimental Protocol: Esterification of this compound to Ethyl Levulinate

Materials:

-

This compound (LA)

-

Ethanol (EtOH)

-

Amberlyst-15 (solid acid catalyst)

-

Nitrogen gas

-

High-pressure autoclave with magnetic stirrer and temperature controller

Procedure:

-

Dry the Amberlyst-15 catalyst overnight at 80°C.

-

In a typical procedure, charge the high-pressure autoclave with this compound (1.0 mmol), ethanol (3.0 mL), and the dried Amberlyst-15 catalyst (50 mg).

-

Purge the autoclave with nitrogen gas to remove air and then pressurize to the desired pressure (e.g., 0.6 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 443 K) and stir for a specified time (e.g., 3.75 hours).

-

After the reaction is complete, cool the autoclave to room temperature and depressurize.

-

Separate the solid catalyst from the reaction mixture by filtration.

-

The resulting liquid product, ethyl levulinate, can be purified by distillation.

-

Analyze the product yield and purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Reactions of the Ketone Group

The ketone group in this compound is susceptible to a variety of nucleophilic additions and condensation reactions, including hydrogenation and reductive amination.

A key transformation of this compound is its catalytic hydrogenation to γ-valerolactone (GVL), a valuable green solvent and fuel additive. This reaction typically proceeds via the intermediate 4-hydroxypentanoic acid.

Detailed Experimental Protocol: Hydrogenation of this compound to γ-Valerolactone

Materials:

-

This compound (LA)

-

Methanol (solvent)

-

Ruthenium on carbon (Ru/C) catalyst

-

Hydrogen gas

-

High-pressure autoclave with magnetic stirrer and temperature controller

Procedure:

-

Prepare a 5 wt% solution of this compound in methanol.

-

Introduce 300 mL of the this compound solution and the Ru/C catalyst (5.0% by mass of this compound) into a 1000 mL steel autoclave.

-

Flush the system with hydrogen gas and then adjust the pressure to the desired value (e.g., 1.2 MPa).

-

Heat the autoclave to the desired reaction temperature (e.g., 130 °C) while stirring.

-

Maintain the reaction conditions for a specified time (e.g., 160 minutes).

-

After the reaction, cool the autoclave to room temperature and carefully release the pressure.

-

Separate the catalyst from the reaction mixture by filtration.

-

The product, γ-valerolactone, can be purified by distillation.

-

Analyze the conversion of this compound and the selectivity to GVL using GC or HPLC.

The ketone functionality can react with amines to form imines, which can then be reduced to produce N-substituted pyrrolidones, a class of compounds with applications in pharmaceuticals and agrochemicals.

Detailed Experimental Protocol: Reductive Amination of this compound

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Formic acid (as a hydrogen source)

-

Water (solvent)

-

Catalyst (e.g., nickel nanoparticles)

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, dissolve this compound and the primary amine in water.

-

Add formic acid to the mixture, which will serve as the in-situ source of hydrogen.

-

Add the catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 76°C) and stir for the required duration.

-

Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or GC.

-

Upon completion, cool the reaction mixture and work up as necessary to isolate the N-substituted 5-methyl-pyrrolidone product. This may involve extraction and purification by chromatography.

This compound in Drug Development and Biological Pathways

The unique bifunctionality of this compound makes it a versatile tool in drug development. It can be used as a linker to connect drug molecules to carriers, as a protecting group in organic synthesis, or as a starting material for the synthesis of bioactive molecules.

A prominent example of a this compound derivative with significant biological relevance is 5-aminothis compound (ALA) . ALA is a natural precursor in the biosynthesis of porphyrins, including protoporphyrin IX (PpIX), a photosensitizer. This property is exploited in photodynamic therapy (PDT) for the treatment of certain cancers and skin conditions.

The Porphyrin Biosynthesis Pathway and Photodynamic Therapy

Exogenous administration of ALA leads to an accumulation of the photosensitive PpIX in rapidly proliferating cells, such as cancer cells. Subsequent exposure to light of a specific wavelength activates PpIX, leading to the generation of reactive oxygen species (ROS) that induce cell death.

References

Levulinic Acid: A Versatile Bio-based Precursor for Fine Chemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Levulinic acid (LA), a biomass-derived platform chemical, stands at the forefront of the transition towards a sustainable chemical industry.[1][2][3] Recognized by the U.S. Department of Energy as one of the top value-added chemicals from biomass, its unique bifunctional structure, containing both a ketone and a carboxylic acid group, makes it an exceptionally versatile precursor for a wide array of fine chemicals, polymers, pharmaceuticals, and fuel additives.[1][4] This guide provides a detailed technical overview of the primary pathways for converting this compound into high-value chemical products, complete with experimental data, detailed protocols, and process visualizations.

Hydrogenation to γ-Valerolactone (GVL)

The hydrogenation of this compound to γ-valerolactone (GVL) is a cornerstone transformation, as GVL itself is a valuable green solvent, a fuel additive, and an intermediate for other chemicals. The process involves the reduction of the ketone group followed by intramolecular esterification (cyclization).

Catalytic Systems and Performance

A variety of heterogeneous catalysts have been developed for this conversion, with Ruthenium (Ru) and Nickel (Ni) based systems showing particular promise. Noble metals like Ru, often supported on carbon (Ru/C), exhibit high activity and selectivity under mild conditions. Non-noble metal catalysts, such as copper and nickel, are also effective, offering a more cost-effective alternative, though sometimes requiring more stringent reaction conditions.

| Catalyst | Support | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | LA Conv. (%) | GVL Yield (%) | Reference |

| Ru/C | Carbon | Methanol | 130 | 1.2 | 2.7 | 92 | 99 | |

| 1 wt% Ru/TiO₂ | Titania | Dioxane | 150 | 5.0 | - | ~85 | - | |

| 40% Ni/Al₂O₃ | Alumina | Dioxane | 180 | 3.0 | 2 | >95 | >95 | |

| 10% Co/NC | N-doped Carbon | - | - | - | - | - | ~100 | |

| Ni/ZrO₂ | Zirconia | 2-propanol | 120 | (transfer) | - | - | 86 | |

| Cu-Re/TiO₂ | Titania | Water | 180 | 4.0 | - | ~100 | 95 | |

| Ru-Mg/Al | Mixed Oxide | Water | 150 | (from Formic Acid) | 1.5 | - | 99 |

Experimental Protocol: Hydrogenation of LA over Ru/C

This protocol is a representative example for the batch hydrogenation of this compound.

Materials:

-

This compound (LA)

-

5% Ru/C catalyst

-

Methanol (solvent)

-

High-pressure autoclave reactor with magnetic stirring and temperature control

-

Hydrogen gas source

Procedure:

-

Charge the 1000 mL autoclave with a solution of 5 wt% this compound in methanol (300 mL).

-

Add the Ru/C catalyst. A catalyst dosage of 5.0% based on the mass of this compound is used.

-

Seal the reactor and flush the system three times with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.2 MPa).

-

Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 130 °C).

-

Maintain the reaction conditions for the specified duration (e.g., 160 minutes).

-

After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Recover the reaction mixture and separate the catalyst by filtration.

-

Analyze the liquid product using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine LA conversion and GVL selectivity.

GVL Production Workflow

Caption: Experimental workflow for GVL synthesis from this compound.

Conversion to 2-Methyltetrahydrofuran (2-MTHF)

2-Methyltetrahydrofuran (2-MTHF) is a valuable biofuel and a green solvent. Its synthesis from this compound is a multi-step hydrogenation process that typically proceeds through GVL and 1,4-pentanediol (1,4-PDO) as intermediates.

Reaction Pathway and Catalysts

The complete hydrodeoxygenation of LA to 2-MTHF requires catalysts capable of reducing both the carboxylic acid (or lactone) and the intermediate diol. This often involves bifunctional catalysts or co-catalytic systems with both metal and acidic sites.

Caption: Reaction pathway from this compound to 2-MTHF.

Catalytic Systems and Performance

Achieving high yields of 2-MTHF requires careful control of reaction conditions to favor the full hydrogenation and subsequent cyclization of 1,4-PDO.

| Catalyst | Co-catalyst/Support | Solvent | Temp. (°C) | H₂ Pressure (MPa) | Time (h) | 2-MTHF Yield (%) | Reference |

| [RuH₂(PPh₃){N(CH₂PPh₂)₃-κ³P}] | HN(Tf)₂ | - | - | - | - | 87 | |

| Cobalt phosphine complex | Sc(OTf)₃ | None | 150 | 5.0 | 24 | ≥97.0 | |

| 5% Ru/GO | Graphene Oxide | - | 265 | - | (flow reactor) | 48 | |

| Ni₅Co₂₅/γ-Al₂O₃ | Alumina | - | - | - | - | 73.4 |

Experimental Protocol: One-Pot Conversion of LA to 2-MTHF

This protocol is based on the solvent-free conversion using a cobalt-based catalytic system.

Materials:

-

This compound (LA)

-

Cobalt phosphine complex (catalyst)

-

Scandium(III) triflate (Sc(OTf)₃, co-catalyst)

-

High-pressure autoclave reactor

Procedure:

-

In a solvent-free setting, add this compound, the cobalt phosphine catalyst, and Sc(OTf)₃ to the high-pressure reactor.

-

Seal the reactor and purge it multiple times with hydrogen gas.

-

Pressurize the reactor with hydrogen to 5 MPa.

-

Heat the reaction mixture to 150 °C while stirring.

-

Maintain the reaction for 24 hours to ensure complete conversion.

-

After the reaction period, cool the reactor to ambient temperature and carefully release the pressure.

-

Analyze the resulting product mixture to determine the yield of 2-MTHF. The kinetic profile shows that LA is fully converted to GVL and 2-MTHF within the first hour, with GVL subsequently converting to 2-MTHF over the remaining time.

Oxidation to Succinic Acid

Succinic acid is a key C4 platform chemical used in the production of polymers, resins, and food additives. Its synthesis from this compound involves an oxidative cleavage of the acetyl group, which can be achieved through methods like a modified iodoform reaction or Baeyer-Villiger oxidation.

Catalytic Systems and Performance

This transformation avoids harsh hydrogenation conditions, instead relying on oxidative chemistry.

| Reagent/Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Succinic Acid Yield (%) | Reference |

| I₂ / t-BuOK | (in situ t-BuOI) | t-BuOH | - | - | 83 (isolated) | |

| Tungstic Acid | H₂O₂ | None (water) | 90 | 6 | 75 (selectivity) | |

| Trifluoroacetic Acid | H₂O₂ | - | - | - | High |

Experimental Protocol: Iodoform-based Oxidation of LA

This protocol describes a one-step conversion of this compound to succinic acid.

Materials:

-

This compound (LA)

-

Iodine (I₂)

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH)

Procedure:

-

Dissolve this compound in tert-butanol in a suitable reaction vessel.

-

Add potassium tert-butoxide (t-BuOK) and iodine (I₂) to the mixture. The reaction relies on the in-situ generation of t-BuOI as the chemoselective iodinating agent.

-

Allow the reaction to proceed. The system facilitates a one-step oxidative demethylation of the acetyl group.

-

Upon completion, the succinic acid product can be isolated. An isolated yield of 83% has been reported under optimized conditions.

Esterification to Alkyl Levulinates

Alkyl levulinates, such as ethyl levulinate and butyl levulinate, are valuable as fuel additives (biofuels), green solvents, and plasticizers. They are synthesized via the acid-catalyzed esterification of this compound with the corresponding alcohol.

Catalytic Systems and Performance

Solid acid catalysts are often preferred for this process to simplify separation and minimize corrosion issues associated with mineral acids.

| Catalyst | Alcohol | Temp. (°C) | Time (h) | LA Conv. (%) | Ester Yield (%) | Reference |

| Nanosized TiO₂ | n-Butanol | 120 | 8 | - | 77.6 | |

| Fe₂(SO₄)₃ | Ethanol | 60 | 8 | ~90 | >90 (selectivity) | |

| Sulfonated Lignin-based Carbon | Methanol, Ethanol, n-Butanol | Reflux | 5 | - | 73.5 - 83.3 | |

| Metal Nitrates (e.g., Fe(NO₃)₃) | Butyl Alcohol | 60 | - | >95 | - |

Experimental Protocol: Esterification of LA with n-Butanol

This protocol is based on the use of a nanosized TiO₂ solid acid catalyst.

Materials:

-

This compound (LA)

-

n-Butanol

-

Nanosized TiO₂ catalyst

-

Reaction flask with a reflux condenser and heating mantle

Procedure:

-

Combine this compound, n-butanol, and the TiO₂ catalyst in the reaction flask. Optimal conditions reported include a catalyst dosage of 8.6 wt.% relative to LA.

-

Heat the mixture to the desired reaction temperature (e.g., 120 °C) under reflux with stirring.

-

Maintain the reaction for the required duration (e.g., 8 hours).

-

After cooling, separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

-

The product, n-butyl levulinate, can be purified by distillation. The catalyst can be washed, dried, and reused for subsequent cycles.

Synthesis of Other High-Value Chemicals

The unique structure of this compound allows for its conversion into a diverse range of other important molecules, including precursors for pharmaceuticals and polymers.

-

δ-Aminothis compound (DALA): DALA is a biodegradable pesticide and an antitumor agent. It can be synthesized from this compound, providing a route from renewable resources to this important agrochemical and pharmaceutical compound.

-

Diphenolic Acid (DPA): Produced through the condensation of this compound with two molecules of phenol, DPA is a potential bio-based substitute for the controversial Bisphenol-A (BPA) in the production of polycarbonates and epoxy resins.

-

Monomers for Polyamides and Polyesters: The bifunctionality of this compound allows it to be converted into various monomers suitable for condensation polymerization, leading to the creation of bio-based polyamides, polyesters, and other polymers.

Logical Pathway for LA Valorization

References

The Green Synthesis of Levulinic Acid: A Technical Guide to Sustainable Production

Introduction

Levulinic acid (LA), a versatile platform chemical, stands at the forefront of the transition towards a bio-based economy. Its unique structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable precursor for a wide array of chemicals and biofuels, including γ-valerolactone (GVL), 2-methyl-tetrahydrofuran (2-MTHF), and various esters used as green solvents and fuel additives.[1][2][3] Traditionally, the synthesis of this compound has relied on mineral acid-catalyzed dehydration of hexose sugars, a process often plagued by issues of corrosion, catalyst non-recyclability, and significant waste generation.[4][5] This guide provides an in-depth technical overview of the synthesis of this compound through the lens of the twelve principles of green chemistry, focusing on the use of renewable feedstocks, heterogeneous catalysis, and sustainable reaction media.

Core Principles of Green this compound Synthesis

The production of this compound from biomass is a prime example of the application of green chemistry principles. The core tenets of this approach include:

-

Use of Renewable Feedstocks: Utilizing abundant and non-food lignocellulosic biomass, such as agricultural residues and forestry waste, as the primary raw material.

-

Catalysis: Employing solid acid catalysts that are easily separable, recyclable, and less corrosive than traditional homogeneous catalysts.

-

Atom Economy: Maximizing the conversion of the biomass feedstock into the desired product, this compound, and its co-product, formic acid, while minimizing the formation of undesirable by-products like humins.

-

Safer Solvents and Auxiliaries: Investigating the use of greener solvent systems, such as water, γ-valerolactone (GVL), and biphasic systems, to enhance reaction selectivity and simplify product separation.

-

Energy Efficiency: Optimizing reaction conditions, including temperature and pressure, and exploring energy-efficient heating methods like microwave irradiation to reduce the overall energy consumption of the process.

Biomass Feedstocks for this compound Production

This compound can be synthesized from a variety of biomass sources, which are broadly categorized into three generations.

-

First-Generation Biomass: This includes edible biomass such as starchy and sugary crops. While the conversion of these feedstocks is relatively straightforward, it raises concerns about food security.

-

Second-Generation Biomass: This category comprises non-edible lignocellulosic biomass, including agricultural residues (e.g., corn stover, rice straw, sugarcane bagasse), forestry waste, and dedicated energy crops. Lignocellulosic biomass is composed of three main components: cellulose, hemicellulose, and lignin.

-

Third-Generation Biomass: This refers to algae, which can have high carbohydrate content and do not compete with food crops for arable land.

The focus of green this compound synthesis is primarily on the valorization of second-generation biomass due to its abundance and non-food nature.

Reaction Pathways from Biomass to this compound

The conversion of lignocellulosic biomass to this compound involves a series of acid-catalyzed reactions. The primary pathways for cellulose and hemicellulose are distinct.

C6 Sugar (Cellulose) Pathway

The conversion of cellulose, a polymer of glucose, to this compound proceeds through several key steps:

-

Hydrolysis: Cellulose is first hydrolyzed into its monomer unit, glucose.

-

Isomerization: Glucose is then isomerized to fructose. This step is facilitated by Lewis acids.

-

Dehydration: Fructose undergoes dehydration to form 5-hydroxymethylfurfural (HMF).

-

Rehydration: HMF is subsequently rehydrated to yield equimolar amounts of this compound and formic acid.

Caption: Reaction pathway for the conversion of cellulose to this compound.

C5 Sugar (Hemicellulose) Pathway

Hemicellulose, a heteropolymer of various pentoses and hexoses, primarily yields furfural from its C5 sugar components (e.g., xylose). While the direct conversion of furfural to this compound is possible, it is a more complex and less efficient route compared to the C6 pathway. A novel green route involves the hydroxymethylation of furfural followed by rehydration.

References

- 1. Conversion of this compound and alkyl levulinates into biofuels and high-value chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound Production from Delignified Rice Husk Waste over Manganese Catalysts: Heterogeneous Versus Homogeneous [mdpi.com]

- 3. Valorization of this compound over non-noble metal catalysts: challenges and opportunities - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Laboratory-Scale Synthesis of Levulinic Acid

Introduction

Levulinic acid (LA), or 4-oxopentanoic acid, is recognized by the US Department of Energy as one of the top 12 most promising bio-based platform chemicals.[1] Its value stems from a versatile chemical structure, featuring both a ketone and a carboxylic acid group, which allows for its conversion into a wide array of valuable derivatives.[2] These derivatives include biofuels (e.g., γ-valerolactone, methyltetrahydrofuran, and ethyl levulinate), plasticizers, pharmaceuticals, and food additives.[3] LA is primarily produced via the acid-catalyzed hydrolysis of C6 carbohydrates, such as those found in abundant and renewable lignocellulosic biomass.[2][4] This document provides detailed protocols for the laboratory-scale synthesis of this compound from different renewable feedstocks.

Reaction Pathways for this compound Synthesis

The primary route for LA production from biomass involves the acid-catalyzed conversion of hexose (C6) sugars. This process typically proceeds through the following key steps:

-

Hydrolysis of Polysaccharides : Complex carbohydrates like cellulose are first broken down into simple sugars, such as glucose.

-

Isomerization : Glucose is isomerized into fructose, often facilitated by a Lewis acid catalyst.

-

Dehydration : Fructose undergoes dehydration to form the key intermediate, 5-hydroxymethylfurfural (HMF).

-

Rehydration : HMF is then rehydrated, leading to the formation of this compound and formic acid as a co-product.

An alternative pathway utilizes pentose (C5) sugars, derived from hemicellulose, which are first converted to furfural and then to furfuryl alcohol, a direct precursor for LA synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound from Cellulose

Objective: To produce this compound from microcrystalline cellulose using a two-step hydrothermal process with a solid acid catalyst. This method avoids the use of corrosive homogeneous mineral acids in the final conversion step.

Materials and Reagents:

-

Microcrystalline cellulose

-

Deionized water

-

Amberlyst 70 solid acid catalyst

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

High-pressure batch reactor (e.g., Parr reactor) with temperature and pressure controls

-

Heating mantle or furnace for the reactor

-

Filtration apparatus (e.g., Büchner funnel, vacuum flask)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

Step 1: Non-Catalytic Hydrothermal Decomposition of Cellulose

-

Load the high-pressure reactor with a specific weight of cellulose and deionized water to achieve a high initial concentration (e.g., up to 29 wt%).

-

Seal the reactor and purge with nitrogen gas to create an inert atmosphere.

-

Heat the reactor to 220°C and maintain this temperature for 30 minutes. This step decomposes cellulose into water-soluble organic compounds, including glucose and HMF, which are precursors to this compound.

-

After the reaction time, rapidly cool the reactor to room temperature.

-

Open the reactor and filter the mixture to separate the solid residue (unreacted cellulose and humins) from the aqueous solution containing the water-soluble intermediates.

Step 2: Catalytic Conversion to this compound

-

Transfer the aqueous solution from Step 1 to a clean reactor.

-

Add the Amberlyst 70 solid acid catalyst to the solution.

-

Seal the reactor, purge with nitrogen, and heat to a lower temperature of 160°C.

-

Maintain the reaction at this temperature for a specified duration (e.g., several hours), with periodic sampling to monitor the formation of this compound via HPLC.

-

After the reaction is complete, cool the reactor, and separate the solid catalyst by filtration. The resulting aqueous solution contains this compound, formic acid, and other byproducts.

Purification:

-

The final product mixture can be concentrated using a rotary evaporator.

-

Further purification can be achieved through methods such as liquid-liquid extraction, distillation, or crystallization. For instance, crystallization can be performed by cooling the concentrated solution to induce the formation of this compound crystals, which are then separated by filtration.

Protocol 2: Synthesis of this compound from Furfuryl Alcohol

Objective: To synthesize this compound via the acid-catalyzed hydrolysis of furfuryl alcohol, a derivative of C5 sugars. This protocol uses a solid acid catalyst in a biphasic solvent system to enhance yield and selectivity.

Materials and Reagents:

-

Furfuryl alcohol (FAL)

-

Tetrahydrofuran (THF)

-

Deionized water

-

H-ZSM-5 zeolite catalyst

-

Nitrogen gas

Equipment:

-

Sealed reaction vessel (e.g., thick-walled glass reactor or stainless steel autoclave)

-

Oil bath or heating block with magnetic stirring

-

Filtration equipment

-

Gas Chromatography (GC) or HPLC for analysis

Procedure:

-

Prepare a monophasic solvent system by mixing THF and water (e.g., in a 4:1 w/w ratio).

-

In the reaction vessel, dissolve furfuryl alcohol in the THF-water solvent to a concentration of 1 M.

-

Add the H-ZSM-5 zeolite catalyst to the solution (e.g., 3 wt% relative to the solution).

-

Seal the reactor, purge with nitrogen, and place it in the preheated oil bath set to 120°C.

-

Stir the reaction mixture vigorously for the desired reaction time (e.g., 120 minutes). The hydrophobic nature of the H-ZSM-5 catalyst and the THF co-solvent help to suppress the polymerization of furfuryl alcohol, a common side reaction.

-

After the reaction, cool the vessel to room temperature.

-

Separate the H-ZSM-5 catalyst from the liquid product mixture by filtration or centrifugation. The catalyst can be washed, dried, and calcined for potential reuse.

-

The resulting solution containing this compound can be analyzed directly by GC or HPLC.

Purification:

-

The solvent (THF) can be removed under reduced pressure using a rotary evaporator.

-

The remaining aqueous solution can be purified by fractional distillation under reduced pressure. This compound typically distills at 137-139°C at 10 mm Hg.

Data Presentation: Comparison of Synthesis Methods

The yield of this compound is highly dependent on the feedstock, catalyst, and reaction conditions. The following tables summarize quantitative data from various laboratory-scale synthesis studies.

Table 1: this compound Synthesis from Cellulosic Biomass

| Feedstock | Catalyst | Temperature (°C) | Time | LA Yield | Reference |

| Cellulose | 0.2 M H₂SO₄ | 180 | 3 h | 40.5 wt% | |

| Cellulose | Amberlyst 70 | 160 | - | 28% (theoretical) | |

| Cellulose | HCl (20 wt%) | 210 | - | 59.1 mol% | |

| Miscanthus | Sulphated Zirconia + 10mM HCl | 160 | 80 min | ~63 wt% | |

| Sugarcane Bagasse | H₂SO₄ | 170 | 75 min | 55% | |

| Corncob | Acid-modified Zeolite | 200 | 60 min | 262 mg/g | |

| Potato Peel Waste | H₂SO₄ + CrCl₃ | 180 | 15 min | 49% |

Table 2: this compound Synthesis from Furfuryl Alcohol

| Feedstock | Catalyst | Solvent | Temperature (°C) | Time | LA Yield | Reference |

| Furfuryl Alcohol | H-ZSM-5 | THF-H₂O | - | - | >70% | |

| Furfuryl Alcohol | ArSO₃H-Et-HNS | Acetone-H₂O | 120 | 120 min | 83.1% |

General Experimental Workflow

The overall process for producing and purifying this compound in a laboratory setting follows a logical sequence of steps, from initial reaction to final product isolation.

Safety Precautions

-

The synthesis of this compound often involves the use of strong acids (e.g., sulfuric acid, hydrochloric acid), which are highly corrosive. Always handle acids within a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Many protocols require high temperatures and pressures. Reactions should be conducted in certified pressure vessels (autoclaves/reactors) behind a safety shield. Ensure the reactor is not filled beyond its recommended capacity and is equipped with a pressure relief valve.

-

Organic solvents like ether and THF are flammable. Avoid open flames and ensure proper ventilation during their use and removal.

References

- 1. Catalytic Production of this compound (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP3156389A1 - Process for the purification of this compound - Google Patents [patents.google.com]

- 4. This compound production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]

Application Notes and Protocols for the Polymerization of Levulinic Acid in Novel Bioplastic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic acid (LA), a biomass-derived platform chemical, is a versatile building block for the synthesis of a new generation of sustainable bioplastics.[1][2] Its unique bifunctional nature, possessing both a carboxylic acid and a ketone group, allows for a variety of polymerization strategies to create polyesters, polyamides, and other polymers with tunable properties.[2][3] These LA-based bioplastics offer the potential for enhanced biodegradability, biocompatibility, and favorable mechanical properties, making them attractive alternatives to petroleum-based plastics in a range of applications, including packaging, agriculture, and biomedical devices.[4] This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel bioplastics derived from this compound.

Data Presentation: Properties of this compound-Based Bioplastics

The following tables summarize the quantitative data for various bioplastics synthesized from this compound and its derivatives.

Table 1: Thermal Properties of this compound-Based Polyesters

| Polymer System | Comonomers | T g (°C) | T m (°C) | T d,5% (°C) | Reference |

| Poly(glycerol levulinate-co-glycerol malonate) | Glycerol, Malonic Acid | >233 | >353 | ||

| Poly(amine-co-ester)s | Various amino-alcohols/amino-esters and diols | - | - | - | |

| Poly(ester-co-amide)s from LA-derived diol-diamide | Linear aliphatic diamines (C2-C10) | -23 to 0 | 90-97 | 355-378 | |

| Copolyester (PButLA-20) | Diethyl adipate, 1,4-Butanediol | - | - | - |

T g : Glass Transition Temperature; T m : Melting Temperature; T d,5% : Temperature at 5% weight loss (thermal degradation)

Table 2: Molecular Weight of this compound-Based Polymers

| Polymer System | Polymerization Method | M n ( g/mol ) | Đ (PDI) | Reference |

| Poly(amine-co-ester)s | Polycondensation/Ring-Opening Polymerization | up to 36,000 | 1.5-2.1 | |

| Poly(ester-co-amide)s | Lipase-catalyzed polycondensation | 1,300 - 7,200 | 1.5-1.8 | |

| Polyamides via Ugi Multicomponent Reaction | Ugi Multicomponent Reaction | 3,170 - 9,460 | 1.42-2.43 |

M n : Number-Average Molecular Weight; Đ (PDI): Dispersity (Polydispersity Index)

Table 3: Mechanical Properties of Bioplastics Plasticized with this compound Derivatives

| Polymer Matrix | Plasticizer (LA-derivative) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Poly(3-hydroxybutyrate) (PHB) | Ketal-diester derivatives | Reduced | Increased | |

| Poly(vinyl chloride) (PVC) | Ketalized tung oil butyl levulinate (KTBL) | - | 410.92 (with DOP) |

These values demonstrate the effect of LA-based plasticizers on existing bioplastics.

Experimental Protocols

Protocol 1: Synthesis of Diphenolic Acid from this compound and Phenol

This protocol describes the synthesis of diphenolic acid (DPA), a potential bio-based substitute for Bisphenol A (BPA).

Materials:

-

This compound (LA)

-

Phenol

-

3-(sulfobutyl)-5-methyl-2-mercapto-1,3,4-thiadiazole-3-mercaptopropane sulfonate (catalyst)

-

Round bottom flask (25 mL)

-

Stirring apparatus

Procedure:

-

To a 25 mL round bottom flask, add 0.01 mol (1.16 g) of this compound, 0.06 mol (5.65 g) of phenol, and 0.004 mol (1.70 g) of the catalyst.

-

Stir the reaction mixture at 60°C for 12 hours.

-

Monitor the reaction progress and determine the yield of diphenolic acid using liquid chromatography.

Protocol 2: Synthesis of Poly(ester-co-amide)s via Lipase-Catalyzed Polycondensation

This protocol outlines the enzymatic polymerization of a this compound-derived diol-diamide monomer.

Materials:

-

This compound-derived diol-diamide monomer

-

Diacid or diester (e.g., adipic acid)

-

Novozyme 435 (lipase)

-

Cyclohexane

-

Round bottom flask (50 or 100 mL)

Procedure:

-

In a 50 or 100 mL round bottom flask, charge 0.5 mmol of the diol-diamide monomer, 2 mmol of a diacid or diester, and 10 wt% of Novozyme 435.

-

Add 20-60 mL of cyclohexane as the solvent.

-

Conduct the reaction under appropriate temperature and stirring conditions as optimized for the specific monomers.

-

Isolate the resulting poly(ester-co-amide) and characterize its molecular weight and thermal properties.

Protocol 3: Direct Polymerization of this compound to Polyamides via Ugi Multicomponent Reaction

This protocol details a direct one-pot synthesis of polyamides from this compound without the need for prior monomer modification.

Materials:

-

This compound (LevA)

-

Diamine (e.g., ethylenediamine)

-

Diisocyanide (e.g., 1,6-diisocyanohexane)

-

Methanol (solvent)

-

Microwave vial

Procedure:

-

In a microwave vial, charge this compound (159 mg, 1.37 mmol), 1,6-diisocyanohexane (93.2 mg, 685 µmol), and the diamine (685 µmol).

-

Add the desired amount of methanol as the solvent.

-

Stir the reaction mixture under microwave irradiation at a specified temperature (e.g., 100°C) for a designated period (e.g., 30 minutes).

-

Precipitate the polymer in cold diethyl ether and dry under vacuum to obtain the polyamide.

-

Characterize the polymer using GPC for molecular weight and DSC/TGA for thermal properties.

Protocol 4: Ring-Opening Polymerization of γ-Valerolactone (GVL)

This protocol describes the copolymerization of γ-valerolactone (GVL), a derivative of this compound, with ε-caprolactone (ECL).

Materials:

-

γ-Valerolactone (GVL)

-

ε-Caprolactone (ECL)

-

Methoxy poly(ethylene glycol) (initiator)

-

Tin(II) 2-ethylhexanoate (catalyst)

-

Sealed reaction vessel

Procedure:

-

Prepare a monomer mixture with the desired molar ratio of GVL and ECL.

-

Add the initiator (methoxy poly(ethylene glycol)) and the catalyst (Tin(II) 2-ethylhexanoate).

-

Conduct the polymerization in a sealed vessel at a specific temperature (e.g., 120°C) for a set duration, taking samples at various time points to monitor kinetics.

-

For equilibrium polymerization studies, perform the reaction at different temperatures (80-130°C) for extended periods (6-36 hours).

-

Characterize the resulting copolymers for their composition, molecular weight, and thermal properties.

Visualizations

Caption: Workflow for the synthesis of Diphenolic Acid.

Caption: Workflow for Polyamide synthesis via Ugi reaction.

Caption: Ring-Opening Polymerization of γ-Valerolactone.

References

Application Notes and Protocols for the Synthesis of γ-Valerolactone (GVL) from Levulinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-valerolactone (GVL) is a versatile and sustainable platform chemical derived from biomass. Its applications are extensive, ranging from a green solvent and a fuel additive to a precursor for the synthesis of valuable chemicals and polymers.[1][2][3][4] The most common and economically viable route to GVL is the catalytic hydrogenation of levulinic acid (LA), which is readily obtained from the acid-catalyzed hydrolysis of lignocellulosic biomass.[5] This document provides detailed application notes and experimental protocols for the synthesis of GVL from LA, focusing on various catalytic systems and hydrogen sources.

The conversion of this compound to γ-valerolactone can be achieved through several pathways, primarily involving catalytic hydrogenation. This process can utilize molecular hydrogen (H₂) or a hydrogen donor in a catalytic transfer hydrogenation (CTH) reaction. Formic acid (FA) and secondary alcohols like isopropanol (IPA) are common hydrogen donors. The reaction proceeds through the hydrogenation of the ketone group of this compound to form a hydroxyl intermediate, which then undergoes intramolecular cyclization to yield GVL.

Catalytic Systems and Data Presentation

A variety of heterogeneous catalysts have been developed for the efficient conversion of LA to GVL. These include both noble metal catalysts, known for their high activity, and more cost-effective non-noble metal catalysts. The choice of catalyst and reaction conditions significantly impacts the conversion of LA and the selectivity towards GVL.

Table 1: Performance of Various Catalytic Systems in the Synthesis of GVL from this compound